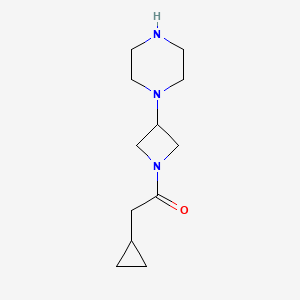![molecular formula C13H22IN3 B13630763 N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide is a chemical compound that belongs to the class of guanidines This compound is characterized by the presence of a guanidine group attached to a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide typically involves the reaction of 4-ethylphenyl-2-methylpropylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of hydroiodic acid, which facilitates the formation of the hydroiodide salt. The reaction conditions include maintaining a temperature of around 50-60°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, temperature range of 25-80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents, temperature range of 0-25°C.
Substitution: Nucleophiles such as amines, thiols; reaction conditions include solvents like ethanol or methanol, temperature range of 25-60°C.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various guanidine derivatives.
Biology: Investigated for its potential role as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine group is known to form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cell membrane receptors, modulating signal transduction pathways and exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-ethylphenyl)-2-(propylamino)ethyl]-N-methylcyclopropanamine
- N-(4-ethylphenyl)-2-methylpropanamide
Comparison
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide is unique due to its specific guanidine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger enzyme inhibition and higher reactivity in nucleophilic substitution reactions. Its hydroiodide salt form also enhances its solubility and stability, making it more suitable for various applications.
Propiedades
Fórmula molecular |
C13H22IN3 |
|---|---|
Peso molecular |
347.24 g/mol |
Nombre IUPAC |
2-[2-(4-ethylphenyl)-2-methylpropyl]guanidine;hydroiodide |
InChI |
InChI=1S/C13H21N3.HI/c1-4-10-5-7-11(8-6-10)13(2,3)9-16-12(14)15;/h5-8H,4,9H2,1-3H3,(H4,14,15,16);1H |
Clave InChI |
JWWRGWSKUUNXHC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C)(C)CN=C(N)N.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1-methyltriazole-4-carboxylic acid](/img/structure/B13630681.png)
![(1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylicacid](/img/structure/B13630690.png)
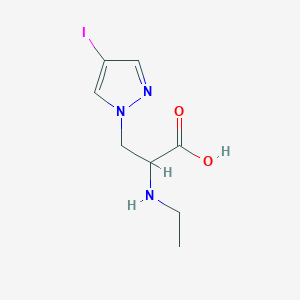

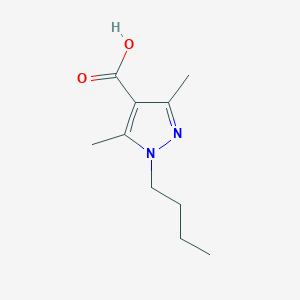

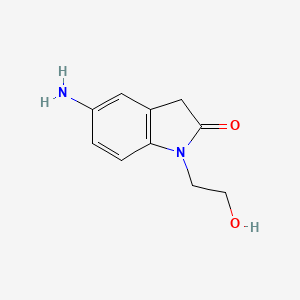

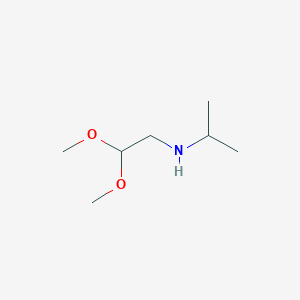


![Methyl 2-isopropyl-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13630750.png)

